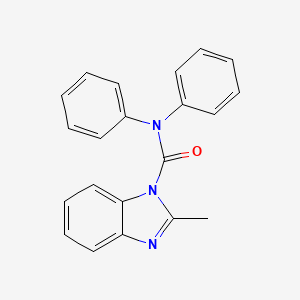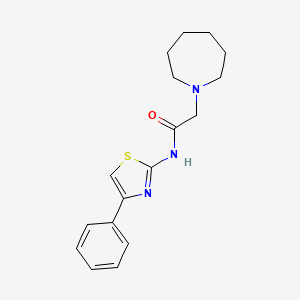![molecular formula C17H17NO4 B5817953 ethyl 2-ethoxy-5-hydroxy-1H-benzo[g]indole-3-carboxylate CAS No. 312748-98-4](/img/structure/B5817953.png)
ethyl 2-ethoxy-5-hydroxy-1H-benzo[g]indole-3-carboxylate
Descripción general
Descripción
Ethyl 2-ethoxy-5-hydroxy-1H-benzo[g]indole-3-carboxylate, also known as EBIC, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. EBIC is a member of the indole family of compounds, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.
Mecanismo De Acción
The mechanism of action of ethyl 2-ethoxy-5-hydroxy-1H-benzo[g]indole-3-carboxylate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. ethyl 2-ethoxy-5-hydroxy-1H-benzo[g]indole-3-carboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
ethyl 2-ethoxy-5-hydroxy-1H-benzo[g]indole-3-carboxylate has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and to induce apoptosis in cancer cells. ethyl 2-ethoxy-5-hydroxy-1H-benzo[g]indole-3-carboxylate has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 2-ethoxy-5-hydroxy-1H-benzo[g]indole-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It has also been shown to possess a wide range of biological activities, which makes it a promising candidate for further research. However, there are also some limitations to using ethyl 2-ethoxy-5-hydroxy-1H-benzo[g]indole-3-carboxylate in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses. Additionally, its potential toxicity and side effects have not been fully evaluated, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on ethyl 2-ethoxy-5-hydroxy-1H-benzo[g]indole-3-carboxylate. One area of research is to further elucidate its mechanism of action. This could involve identifying the specific enzymes and pathways that are affected by ethyl 2-ethoxy-5-hydroxy-1H-benzo[g]indole-3-carboxylate and determining how these effects contribute to its biological activities. Another area of research is to evaluate the potential toxicity and side effects of ethyl 2-ethoxy-5-hydroxy-1H-benzo[g]indole-3-carboxylate in more detail. This could involve conducting preclinical studies to determine the safety of ethyl 2-ethoxy-5-hydroxy-1H-benzo[g]indole-3-carboxylate in animal models. Finally, there is a need for clinical trials to evaluate the efficacy of ethyl 2-ethoxy-5-hydroxy-1H-benzo[g]indole-3-carboxylate in the treatment of various diseases, including cancer and viral infections.
Métodos De Síntesis
Ethyl 2-ethoxy-5-hydroxy-1H-benzo[g]indole-3-carboxylate can be synthesized via a multi-step process involving the reaction of 2-ethoxyaniline with ethyl chloroformate, followed by cyclization with 1,3-dibromo-5,5-dimethylhydantoin, and finally, hydrolysis with sodium hydroxide. This method yields ethyl 2-ethoxy-5-hydroxy-1H-benzo[g]indole-3-carboxylate with a purity of over 95%.
Aplicaciones Científicas De Investigación
Ethyl 2-ethoxy-5-hydroxy-1H-benzo[g]indole-3-carboxylate has been the subject of extensive research due to its potential therapeutic properties. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral effects. ethyl 2-ethoxy-5-hydroxy-1H-benzo[g]indole-3-carboxylate has been studied for its potential use in the treatment of various types of cancer, including breast, lung, and prostate cancer. It has also been shown to have antiviral effects against the hepatitis B virus and the human immunodeficiency virus (HIV).
Propiedades
IUPAC Name |
ethyl 2-ethoxy-5-hydroxy-1H-benzo[g]indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-3-21-16-14(17(20)22-4-2)12-9-13(19)10-7-5-6-8-11(10)15(12)18-16/h5-9,18-19H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUJCLQFUIRSTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=C(N1)C3=CC=CC=C3C(=C2)O)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201204784 | |
| Record name | Ethyl 2-ethoxy-5-hydroxy-1H-benz[g]indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201204784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
312748-98-4 | |
| Record name | Ethyl 2-ethoxy-5-hydroxy-1H-benz[g]indole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=312748-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-ethoxy-5-hydroxy-1H-benz[g]indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201204784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B5817872.png)
![N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide](/img/structure/B5817880.png)
![6-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5817886.png)
![2-(3,4-dimethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5817891.png)

![N-(4-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B5817904.png)
![2-[(ethylsulfonyl)amino]benzamide](/img/structure/B5817920.png)
![2-[(4-methylphenyl)thio]-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide](/img/structure/B5817931.png)
![4-({[2-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5817933.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5817937.png)

![6-chloro-N-[4-(difluoromethoxy)phenyl]nicotinamide](/img/structure/B5817950.png)

![4-iodo-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5817958.png)